molecular formula C28H33N3O4S B2785137 3-isopentyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-73-4

3-isopentyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2785137
M. Wt: 507.65
InChI Key: LABAFMUWNJWYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopentyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H33N3O4S and its molecular weight is 507.65. The purity is usually 95%.
BenchChem offers high-quality 3-isopentyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isopentyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-isopentyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide' involves the synthesis of the tetrahydrofuran-2-ylmethylamine, which is then reacted with the 3-isopentyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid to form the desired compound.

Starting Materials
Tetrahydrofuran, Methylamine, 3-isopentyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid

Reaction
Step 1: Synthesis of tetrahydrofuran-2-ylmethylamine by reacting tetrahydrofuran with methylamine in the presence of a strong base such as sodium hydride or potassium tert-butoxide., Step 2: Protection of the amine group of tetrahydrofuran-2-ylmethylamine by reacting it with a suitable protecting group such as Boc or Fmoc., Step 3: Reaction of the protected tetrahydrofuran-2-ylmethylamine with 3-isopentyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid in the presence of a coupling agent such as DCC or HATU to form the desired compound., Step 4: Deprotection of the amine group of the final compound to obtain the desired product.

properties

IUPAC Name

3-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O4S/c1-18(2)12-13-31-27(34)23-11-10-21(26(33)29-16-22-5-4-14-35-22)15-24(23)30-28(31)36-17-25(32)20-8-6-19(3)7-9-20/h6-11,15,18,22H,4-5,12-14,16-17H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABAFMUWNJWYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4CCCO4)C(=O)N2CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopentyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

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